molecular formula C15H27ClO3 B12563028 Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate CAS No. 191862-88-1

Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate

Cat. No.: B12563028
CAS No.: 191862-88-1
M. Wt: 290.82 g/mol
InChI Key: ONBLGLZKRLQYKG-UHFFFAOYSA-N
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Description

Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate: is an organic compound with the molecular formula C15H27ClO3 It is a derivative of pentanoic acid and is characterized by the presence of an octyl group, a chlorine atom, and a dimethyl group attached to the pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate typically involves the esterification of 5-chloro-3,3-dimethyl-5-oxopentanoic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted esters, amides, and ethers.

Scientific Research Applications

Chemistry: Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the metabolism of ester-containing molecules in living organisms.

Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Its ester functionality can be exploited to create compounds with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used as a solvent and as an additive in the formulation of coatings, adhesives, and lubricants. Its chemical stability and compatibility with various materials make it a versatile component in many industrial applications.

Mechanism of Action

The mechanism of action of Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functionality allows it to undergo hydrolysis, releasing the active components that can interact with biological targets. The chlorine atom and the dimethyl groups contribute to the compound’s reactivity and specificity in binding to its targets.

Comparison with Similar Compounds

    Methyl 5-chloro-3,3-dimethyl-5-oxopentanoate: Similar structure but with a methyl group instead of an octyl group.

    Ethyl 5-chloro-3,3-dimethyl-5-oxopentanoate: Similar structure but with an ethyl group instead of an octyl group.

    Propyl 5-chloro-3,3-dimethyl-5-oxopentanoate: Similar structure but with a propyl group instead of an octyl group.

Uniqueness: Octyl 5-chloro-3,3-dimethyl-5-oxopentanoate is unique due to the presence of the octyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered solubility. These properties can influence the compound’s behavior in chemical reactions and its interactions with biological systems, making it a valuable compound for specific applications.

Properties

CAS No.

191862-88-1

Molecular Formula

C15H27ClO3

Molecular Weight

290.82 g/mol

IUPAC Name

octyl 5-chloro-3,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C15H27ClO3/c1-4-5-6-7-8-9-10-19-14(18)12-15(2,3)11-13(16)17/h4-12H2,1-3H3

InChI Key

ONBLGLZKRLQYKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(C)(C)CC(=O)Cl

Origin of Product

United States

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